molecular formula C5H9NO B085660 5-Methyl-2-pyrrolidone CAS No. 108-27-0

5-Methyl-2-pyrrolidone

Cat. No. B085660
CAS RN: 108-27-0
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-UHFFFAOYSA-N
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Description

5-Methyl-2-pyrrolidone is a derivative of N-methyl-2-pyrrolidone (NMP), widely used as a solvent in various industrial applications. NMP has been identified as a potential toxic agent, leading to a search for safer alternatives, such as 5-Methyl-2-pyrrolidone (Moreno‐Marrodán, Liguori, & Barbaro, 2019).

Synthesis Analysis

5-Methyl-2-pyrrolidone can be synthesized from levulinates through a one-pot reductive amination process. This process is often catalyzed using heterogeneous catalysts in liquid phase, focusing on sustainability and efficiency (Moreno‐Marrodán et al., 2019).

Molecular Structure Analysis

The molecular structure of NMP, closely related to 5-Methyl-2-pyrrolidone, exhibits a slightly puckered ring conformation, which is intermediate between a twist and an envelope conformation. This structure is influenced by intermolecular C-H⋯O hydrogen bonds (Müller, Lutz, & Harder, 1996).

Chemical Reactions and Properties

Chemical reactions involving 5-Methyl-2-pyrrolidone often include hydrogenation and cyclization processes, as demonstrated in the synthesis of various N-substituted 5-Methyl-2-pyrrolidones (Vidal et al., 2017). This compound also participates in iron-catalyzed transfer hydrogenation reactions (Liu et al., 2019).

Physical Properties Analysis

5-Methyl-2-pyrrolidone, like its parent compound NMP, likely possesses a high boiling point and is capable of solvating both charged and uncharged species, as suggested by the polar-induced order in NMP's liquid structure (Basma et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-Methyl-2-pyrrolidone are characterized by strong solvation capabilities, influenced by its molecular structure and dipole moment. Its ability to form hydrogen bonds with water molecules suggests robust interactions and solvation properties, as seen in aqueous solutions of NMP (Usula et al., 2014).

Scientific Research Applications

  • Biomonitoring and Toxicokinetics

    Studies have established methods to monitor exposure to NMP using biomarkers like 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine. Such biomonitoring is significant due to NMP's skin absorption potential, highlighting the need for occupational safety monitoring (Akesson & Jönsson, 2000).

  • Safer Chemical Substitutes

    There's ongoing research into sustainable processes to synthesize safer chemical substitutes for NMP due to its potential toxicity. This involves liquid phase processes using heterogeneous catalysts and bio-derived feedstock like levulinates (Moreno-Marrodán, Liguori, & Barbaro, 2019).

  • Transdermal Penetration Enhancement

    NMP and its derivatives have been studied for their capability to enhance the transdermal penetration of various drugs, indicating its potential in pharmaceutical applications to facilitate drug delivery through the skin (Sasaki et al., 1991).

  • Human Volunteer Studies and Exposure Analysis

    Several studies have been conducted involving human volunteers to understand the influence of dermal and inhalational exposure to NMP on the urinary elimination of its metabolites. These studies aid in comprehending the toxicokinetics and appropriate safety measures required during NMP exposure (Keener et al., 2007).

  • Exposure Biomarkers and Health Effects

    Research focusing on the development of exposure biomarkers for NMP and understanding its health effects is crucial for safeguarding workers in industries where NMP is prevalent. Evaluating different biomarkers after dermal absorption and analyzing health effects contributes to occupational safety and health surveillance (Akesson, Carnerup, & Jönsson, 2004).

Safety And Hazards

5-Methyl-2-pyrrolidone is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .

Future Directions

The development of facile, economic, and green routes towards the synthesis of hierarchical zeolites with high catalytic activity still remains a challenge in modern industrial catalysis . The introduction of N-methyl-2-pyrrolidone into a template-free zeolite synthesis system has been reported as a novel synthesis .

properties

IUPAC Name

5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVRJLWYJGJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870457
Record name 5-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pyrrolidone

CAS RN

108-27-0
Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-methyl-2-pyrrolidinone
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Record name 5-METHYL-2-PYRROLIDONE
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Synthesis routes and methods

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
187
Citations
AS Amarasekara, YM Lawrence - Tetrahedron Letters, 2018 - Elsevier
… In conclusion, we have shown that levulinic acid can be converted to 5-methyl-2-pyrrolidone in 94% yield by using four equivalents of ammonium formate and Raney-Ni as the catalyst …
Number of citations: 41 www.sciencedirect.com
B Ringdahl - Journal of medicinal chemistry, 1988 - ACS Publications
… JV-[4-(Diethylamino)-2-butynyl]-5-methyl-2-pyrrolidone (6) sesquioxalate was synthesized … JV-[4-(Dimethylamino)-2-butynyl]-5-methyl-2-pyrrolidone methiodide (9) was prepared by …
Number of citations: 19 pubs.acs.org
C Moreno-Marrodan, F Liguori, P Barbaro - Molecular Catalysis, 2019 - Elsevier
… Unsubstituted 5-methyl-2-pyrrolidone can be similarly prepared from α-AL, using ammonia … of N-(4-ethylphenyl)-5-methyl-2-pyrrolidone 1b formed as a consequence of C double bond …
Number of citations: 30 www.sciencedirect.com
M Van Beylen, C Samyn - Die Makromolekulare Chemie …, 1990 - Wiley Online Library
A new lactam monomer containing a vinylidene group was synthesized, namely, 5‐methyl‐3‐methylene‐2‐pyrrolidone (4). The homopolymerization and copolymerization with methyl …
Number of citations: 6 onlinelibrary.wiley.com
Y Jiang, Z Li, Y Li, L Chen, H Zhang, H Li, S Yang - Fuel, 2023 - Elsevier
… its ester, and some other nitrogen-containing derivatives such as 5-methyl-N-cyclohexyl-2-pyrrolidone, N-alkyl-2-pyrrolidone, 2-pyrrolidone skeleton, and N-ethyl-5-methyl-2-pyrrolidone …
Number of citations: 5 www.sciencedirect.com
J Lokajová, S Porras, E Elovaara, S Wiedmer - Open Chemistry, 2011 - degruyter.com
… 2 mL of diluted urine was mixed with 2 mL of water and 0.5 mL of 50 mg L-1 5-methyl-2pyrrolidone (internal standard, IS) solution. This sample solution (Vtot=4.5 mL) was loaded on the …
Number of citations: 3 www.degruyter.com
P Barbaro, F Liguori, C Oldani… - Advanced …, 2020 - Wiley Online Library
… amination reaction of levulinates, hence to design improved catalytic systems for this process, the present paper investigates the direct synthesis of N-heptyl-5-methyl-2-pyrrolidone (…
Number of citations: 11 onlinelibrary.wiley.com
Y Wang, AL Nuzhdin, IV Shamanaev… - Molecular Catalysis, 2021 - Elsevier
… In another work, N-ethyl-5-methyl-2-pyrrolidone was obtained with good selectivity by hydroconversion of LA in a flow reactor over Ni 3 N and Ni nanoparticles using acetonitrile as both …
Number of citations: 11 www.sciencedirect.com
B Ringdahl, M Roch, ED Katz… - Journal of medicinal …, 1989 - ACS Publications
… N- [4- [ (2-Chloroethyl)methylamino] -2-butynyl] -5-methyl-2-pyrrolidone (3) and N- [4- [(2-bromoethyl)methylamino]-2-butynyl]-5-methyl-2-pyrrolidone (4) were synthesized. Compounds …
Number of citations: 5 pubs.acs.org
R Amstutz, B Ringdahl, B Karlen, M Roch… - Journal of medicinal …, 1985 - ACS Publications
… The enantiomers of three 5-methyl-2-pyrrolidone analogues of the muscarinic agent oxotremorine (1) were synthesized. The pyrrolidine derivative (R)-13 was an antagonist to …
Number of citations: 42 pubs.acs.org

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